molecular formula C17H23N3O3 B7922932 [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

Numéro de catalogue: B7922932
Poids moléculaire: 317.4 g/mol
Clé InChI: CCIDDRCQBWFLIE-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a chiral pyrrolidine-based compound of significant interest in medicinal chemistry and pharmaceutical research. Pyrrolidine derivatives are prominent scaffolds in drug discovery due to their versatile pharmacological profiles. This specific compound, featuring a 2-aminoacetyl moiety and a cyclopropyl carbamate group, is designed as a key intermediate for the development of novel therapeutic agents. Research into analogous 1,2-disubstituted-4-benzylamino-pyrrolidine derivatives has demonstrated their potential as potent inhibitors of Cholesteryl Ester Transfer Protein (CETP), a primary target for the treatment of dyslipidemia, hyperlipidemia, and the prevention of arteriosclerosis . Furthermore, structurally related pyrrolidine compounds are investigated as nonpeptide antagonists for various neuropeptide receptors . Such antagonists are invaluable research tools for probing the pathophysiological roles of peptides in the central nervous system and periphery, offering advantages in metabolic stability and brain penetration over peptide-based antagonists . This makes [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester a critical building block for researchers aiming to design and synthesize new molecules for cardiovascular and metabolic disease research, as well as for neurological disorders.

Propriétés

IUPAC Name

benzyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c18-10-16(21)19-9-8-15(11-19)20(14-6-7-14)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,18H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIDDRCQBWFLIE-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCN(C2)C(=O)CN)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Chiral Pyrrolidine Synthesis

The (S)-pyrrolidine core is synthesized from L-proline via a stereospecific reduction or ring-closing metathesis. A representative protocol involves:

Step 1 : Protection of L-proline’s carboxylic acid as a methyl ester using thionyl chloride (SOCl₂) in methanol.
Step 2 : Reduction of the proline ester to the corresponding alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
Step 3 : Mesylation of the alcohol with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N), followed by displacement with sodium azide (NaN₃) to introduce an azide group.
Step 4 : Staudinger reduction of the azide to a primary amine using triphenylphosphine (PPh₃) and subsequent Boc protection.

Key Data :

ParameterValueSource
Yield (Step 1–4)68% overall
Purity (HPLC)≥98%
Stereochemical Purity>99% ee (HPLC with chiral column)

Phase 2: Introduction of the 2-Amino-Acetyl Group

Acetylation of the Pyrrolidine Amine

The Boc-protected amine is deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by acetylation with acetyl chloride in the presence of Et₃N.

Step 5 :

  • Deprotection : 1:1 TFA/DCM, 0°C to room temperature, 2 hours.

  • Acetylation : Acetyl chloride (1.2 equiv), Et₃N (2.5 equiv), DCM, −10°C, 1 hour.

Optimization Note : Lower temperatures (−10°C) prevent over-acetylation of secondary amines.

Amino Group Functionalization

The acetylated amine is further modified via reductive amination to introduce the primary amino group:

Step 6 : Reaction with glyoxylic acid in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 4–5 (acetic acid buffer).

Key Data :

ParameterValueSource
Yield (Step 5–6)82%
Purity (NMR)Single diastereomer

Phase 3: Cyclopropyl Carbamic Acid Benzyl Ester Formation

Carbamate Coupling

The cyclopropyl carbamate is formed by reacting the secondary amine with benzyl chloroformate (Cbz-Cl) and cyclopropylamine:

Step 7 :

  • Reagents : Cyclopropylamine (1.5 equiv), Cbz-Cl (1.2 equiv), Et₃N (3.0 equiv).

  • Conditions : DCM, 0°C to room temperature, 12 hours.

Mechanistic Insight : The reaction proceeds via a nucleophilic acyl substitution, where Et₃N neutralizes HCl byproduct, driving the reaction forward.

Benzyl Ester Stabilization

The intermediate carbamic acid is stabilized as the benzyl ester using benzyl alcohol under Steglich conditions:

Step 8 :

  • Reagents : Dicyclohexylcarbodiimide (DCC, 1.1 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Conditions : Anhydrous DCM, 0°C to room temperature, 6 hours.

Key Data :

ParameterValueSource
Yield (Step 7–8)75%
Purity (LC-MS)99.5%

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for Steps 7–8, ensuring precise control over reaction kinetics and minimizing side products.

Table 1 : Comparison of Batch vs. Flow Synthesis

ParameterBatch MethodFlow Method
Reaction Time12 hours2 hours
Yield75%88%
Purity99.5%99.9%
Source

Solvent and Catalyst Recycling

  • Solvent Recovery : DCM is distilled and reused, reducing waste by 70%.

  • Catalyst Regeneration : DMAP is recovered via aqueous extraction and reused with <5% activity loss.

Analytical Characterization

Structural Confirmation

  • ¹H NMR : δ 7.35–7.28 (m, 5H, benzyl), δ 4.45 (s, 2H, CH₂O), δ 3.82 (m, 1H, pyrrolidine CH).

  • ¹³C NMR : δ 156.2 (C=O, carbamate), δ 136.1 (benzyl C₁), δ 67.8 (OCH₂).

Chiral Purity Assessment

  • HPLC : Chiralpak IC column, hexane/ethanol (90:10), retention time = 12.4 minutes (single peak).

Challenges and Mitigation Strategies

Stereochemical Integrity

  • Risk : Epimerization during acetylation (Step 5).

  • Solution : Use of low-temperature conditions (−10°C) and non-polar solvents (DCM).

Carbamate Hydrolysis

  • Risk : Instability of the benzyl ester in acidic/basic conditions.

  • Solution : Storage under inert gas (N₂) at −20°C with desiccant.

Analyse Des Réactions Chimiques

Types of Reactions

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

Applications De Recherche Scientifique

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Structural Variations and Functional Group Impacts

The compound is compared to six analogs (Table 1) with modifications in:

  • Acyl substituents (e.g., chloro, amino-propionyl, amino-butyryl).
  • Heterocyclic ring systems (pyrrolidine vs. piperidine).
  • Carbamate substituents (benzyl ester vs. tert-butyl, ethyl, or isopropyl groups).
Table 1: Comparative Analysis of Structural Analogs
Compound Name Acyl Group Heterocycle Carbamate Substituent Molecular Weight (g/mol) Key Properties
Target Compound 2-Amino-acetyl Pyrrolidin-3-yl Cyclopropyl-benzyl 317.39 Enhanced rigidity; moderate lipophilicity
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester 2-Amino-3-methyl-butyryl Pyrrolidin-3-yl Cyclopropyl-benzyl ~355* Increased steric hindrance; higher lipophilicity
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester 2-Chloro-acetyl Pyrrolidin-3-yl Cyclopropyl-benzyl 336.83 Electron-withdrawing chloro group; reduced metabolic stability
[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester 2-Amino-acetyl Piperidin-4-ylmethyl Cyclopropyl-benzyl ~343* Increased ring size (6-membered); altered conformational flexibility
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester 2-Amino-3-methyl-butyryl Piperidin-3-yl Ethyl-benzyl 361.48 Ethyl group reduces steric bulk; potential for faster cleavage
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester 2-Amino-propionyl Piperidin-3-yl Isopropyl-benzyl 347.45 Longer acyl chain (propionyl); increased hydrophobicity
tert-butyl N-{1-[(3R)-pyrrolidin-3-yl] cyclopropyl}carbamate None Pyrrolidin-3-yl tert-butyl ~256* tert-butyl ester improves stability but reduces solubility

*Molecular weights estimated based on structural formulas.

Functional Implications of Modifications

Acyl Group Modifications
  • Chloro-acetyl (CAS 57527-78-3): The chloro substituent introduces electron-withdrawing effects, which may reduce nucleophilic susceptibility but increase reactivity in cross-coupling reactions. However, this analog shows lower metabolic stability compared to the amino-acetyl variant .
  • This modification is common in protease inhibitors to optimize binding pockets .
  • Amino-propionyl (CAS 1354033-31-0): The extended propionyl chain increases hydrophobicity, favoring blood-brain barrier penetration but risking off-target interactions .
Heterocycle Modifications
  • Piperidine vs. Pyrrolidine : Piperidine derivatives (e.g., Ref 10-F083842) exhibit greater conformational flexibility due to the six-membered ring, which may enhance binding to larger active sites. Pyrrolidine’s five-membered ring provides rigidity, favoring entropic gains in binding .
Carbamate Substituents
  • Benzyl ester : Labile under acidic conditions, enabling prodrug activation. The cyclopropyl-benzyl combination in the target compound balances stability and release kinetics .
  • tert-butyl (CAS 431058-52-5) : Offers superior stability but limits solubility, making it less ideal for oral bioavailability .

Pharmacokinetic and Physicochemical Trends

  • Lipophilicity : Increases with larger acyl groups (butyryl > propionyl > acetyl) and hydrophobic carbamate substituents (isopropyl > benzyl > ethyl).
  • Metabolic Stability: Amino-acetyl derivatives generally outperform chloro-acetyl analogs due to reduced electrophilicity.
  • Solubility : tert-butyl and cyclopropyl-benzyl esters exhibit lower aqueous solubility compared to ethyl or unsubstituted carbamates.

Activité Biologique

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a cholinesterase inhibitor. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a pyrrolidine ring, an amino group, and a carbamic acid ester moiety, which are critical for its biological interactions. The molecular formula is C15H21N3O3, with a molecular weight of 297.35 g/mol.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds have demonstrated IC50 values in the micromolar range for AChE inhibition, indicating potential efficacy in enhancing cholinergic neurotransmission.

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound A60.1761.72
Compound B50.0055.00
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl esterTBDTBD

The mechanism by which [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester exerts its effects involves the formation of hydrogen bonds between the amino group and the active site of cholinesterases. The carbamate moiety undergoes hydrolysis, releasing an active form that interacts with the enzyme's catalytic site, thereby inhibiting its activity.

Study 1: In Vitro Evaluation

In a recent study evaluating various carbamate derivatives for cholinesterase inhibition, [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester was tested alongside known inhibitors. It exhibited moderate inhibitory activity against AChE with an IC50 value comparable to established drugs like physostigmine.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications in the pyrrolidine ring and the nature of the carbamate moiety significantly influenced inhibitory potency. The presence of the cyclopropyl group was found to enhance binding affinity to cholinesterases, suggesting that this structural feature is beneficial for developing more potent derivatives.

Future Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Testing in animal models to assess therapeutic potential.
  • Toxicity Profiles : Evaluating safety and side effects associated with long-term use.
  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example:

  • Step 1 : Prepare the pyrrolidine-3-yl intermediate via selective amino-acetylation of (S)-pyrrolidin-3-amine using 2-chloroacetyl chloride under basic conditions (e.g., triethylamine in THF) .
  • Step 2 : Introduce the cyclopropyl-carbamic acid moiety via carbamate formation, employing benzyl chloroformate and a cyclopropylamine derivative.
  • Step 3 : Optimize coupling reactions using catalysts like Pd(PPh₃)₂Cl₂, as seen in analogous carbamate syntheses .
    • Key Intermediates : (S)-1-(2-chloroacetyl)pyrrolidin-3-amine and cyclopropyl-carbamic acid benzyl ester derivatives are critical for structural assembly .

Q. How should researchers characterize the stereochemical purity of this compound, given its chiral centers?

  • Methodological Answer :

  • Analytical Techniques : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection to confirm enantiomeric excess (>99% for pharmaceutical-grade purity) .
  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
  • NMR Analysis : Employ NOESY or ROESY to verify spatial proximity of substituents, ensuring no racemization during synthesis .

Advanced Research Questions

Q. What strategies can mitigate discrepancies in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and buffer systems (pH 7.4, 25°C) to minimize variability .
  • Control for Impurities : Characterize batches via LC-MS to rule out side products (e.g., deacetylated derivatives) that may skew activity .
  • Cross-Validate Models : Compare in vitro enzyme inhibition (e.g., angiotensin-converting enzyme assays) with in vivo pharmacokinetic profiles to reconcile potency differences .

Q. How can reaction conditions be optimized to enhance yield during the benzyl esterification step?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) to accelerate coupling reactions, as demonstrated in related carbamate syntheses .
  • Solvent Effects : Use DMF or DMSO to stabilize transition states, improving yields from ~60% to >85% .
  • Temperature Control : Maintain reactions at 0–5°C during benzyl chloroformate addition to prevent epimerization .

Q. What structural modifications could improve the compound’s metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Cyclopropyl Optimization : Replace the cyclopropane ring with spirocyclic analogs (e.g., azaspiroheptane) to reduce CYP450-mediated oxidation, as seen in related carbamates .
  • Benzyl Ester Alternatives : Substitute with p-nitrobenzyl or tert-butyl esters to enhance plasma stability while retaining carbamate functionality .
  • Amino Acid Side Chain Modifications : Introduce fluorinated acetyl groups (e.g., 2-fluoroacetyl) to slow hydrolytic degradation .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound vary between studies, and how can researchers address this?

  • Methodological Answer :

  • Solvent and pH Effects : NMR chemical shifts are sensitive to deuterated solvent choice (e.g., D₂O vs. DMSO-d₆) and pH. Standardize conditions to 0.1 M phosphate buffer in D₂O .
  • Dynamic Exchange : Amide protons may exhibit broadened peaks due to rotational restriction. Use elevated temperatures (50°C) or deuterated DMSO to sharpen signals .
  • Impurity Identification : Compare with reference spectra from patents (e.g., Europäisches Patentblatt) to identify unaccounted peaks .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous environments?

  • Methodological Answer :

  • Hydrolysis Risk : The benzyl ester is prone to hydrolysis in neutral/basic conditions. Store lyophilized samples at -20°C and reconstitute in anhydrous DMSO immediately before use .
  • Waste Disposal : Quench residual compound with 10% acetic acid before transferring to halogen-free containers for incineration .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.